Comparative Oral Pharmacokinetics in Dogs: Half-Life and Systemic Exposure (AUC)
Orbifloxacin exhibits an intermediate elimination half-life in dogs. In a head-to-head crossover study, its half-life (7.1 h) was significantly longer than enrofloxacin (4.1 h) but shorter than marbofloxacin (9.1 h), directly impacting dosing interval considerations [1]. The 24-hour systemic exposure (AUC₀₋₂₄) for orbifloxacin (13 µg·h/mL) was similar to marbofloxacin but superior to enrofloxacin (8.7 µg·h/mL) [1].
| Evidence Dimension | Terminal elimination half-life (t½) after single oral dose |
|---|---|
| Target Compound Data | 7.1 hours |
| Comparator Or Baseline | Enrofloxacin (4.1 h); Marbofloxacin (9.1 h) |
| Quantified Difference | Orbifloxacin t½ is 73% longer than enrofloxacin and 22% shorter than marbofloxacin. |
| Conditions | Beagle dogs; single oral dose of commercially available tablets (2.5 mg/kg for orbifloxacin, 5.0 mg/kg for enrofloxacin, 2.0 mg/kg for marbofloxacin) [1]. |
Why This Matters
The 7.1-hour half-life supports once-daily dosing, distinguishing it from enrofloxacin (often dosed twice daily), while its shorter half-life compared to marbofloxacin may be advantageous in reducing the post-antibiotic period for certain infections.
- [1] Heinen, E. (2002). Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, difloxacin, marbofloxacin, and orbifloxacin in dogs after single oral administration. Journal of Veterinary Pharmacology and Therapeutics, 25(1), 1–5. View Source
